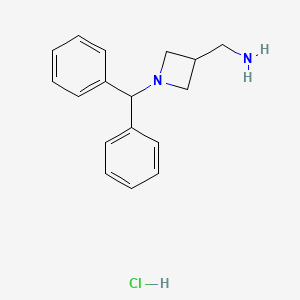

(1-benzhydrylazetidin-3-yl)methanamine;hydrochloride

Description

(1-Benzhydrylazetidin-3-yl)methanamine hydrochloride is a tertiary amine hydrochloride salt characterized by a benzhydryl (diphenylmethyl) group attached to an azetidine (4-membered nitrogen-containing heterocycle) ring. The azetidine moiety is substituted at the 3-position with a methanamine group, which is protonated as a hydrochloride salt. Benzhydryl groups are common in antihistamines (e.g., diphenhydramine) due to their affinity for histamine H1 receptors .

Properties

IUPAC Name |

(1-benzhydrylazetidin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2.ClH/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,14,17H,11-13,18H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTVSLCWRISHAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azetidinemethanamine, 1-(diphenylmethyl)-, hydrochloride typically involves the reaction of azetidine with diphenylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Azetidinemethanamine, 1-(diphenylmethyl)-, hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be opened or modified using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azetidines or ring-opened products.

Scientific Research Applications

3-Azetidinemethanamine, 1-(diphenylmethyl)-, hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Azetidinemethanamine, 1-(diphenylmethyl)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The azetidine ring’s strain-driven reactivity plays a crucial role in its biological effects, enabling it to participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine Moieties

(3-Methylazetidin-3-yl)methanamine Dihydrochloride ()

- Molecular Formula : C₅H₁₃N₂Cl₂

- Key Features : Contains a methyl-substituted azetidine ring and a primary amine.

- Comparison: The absence of a benzhydryl group reduces lipophilicity, likely decreasing blood-brain barrier penetration. The dihydrochloride salt form enhances water solubility compared to the monohydrochloride target compound.

1-(Azetidin-3-yl)-N,N-dimethylmethanamine Dihydrochloride ()

- Molecular Formula : C₆H₁₆N₂Cl₂

- Key Features : Dimethylamine substitution on the methanamine group.

- Comparison : The tertiary amine structure may reduce hydrogen-bonding capacity, affecting solubility and receptor interactions compared to the primary amine in the target compound.

Benzhydryl-Containing Compounds

Diphenhydramine Hydrochloride ()

- Molecular Formula: C₁₇H₂₁NO·HCl

- Key Features: Benzhydryl ether linked to a dimethylaminoethanol group.

- Comparison: Structural: Replaces the azetidine ring with an ether-linked ethanolamine chain. Pharmacological: Diphenhydramine is a first-generation antihistamine with sedative effects. Solubility: Both are hydrochloride salts, but the ethanolamine chain in diphenhydramine may enhance solubility in polar solvents .

Benzydamine Hydrochloride ()

- Molecular Formula : C₁₉H₂₄N₃OCl

- Key Features : Benzhydryl group attached to an indazole-containing tertiary amine.

- Comparison: Structural: The indazole moiety introduces aromaticity and hydrogen-bonding sites absent in the target compound. Pharmacological: Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) with local analgesic properties. The azetidine in the target compound may confer distinct receptor selectivity .

Substituted Methanamine Hydrochlorides

(4-Phenoxyphenyl)methanamine Hydrochloride ()

- Molecular Formula: C₁₃H₁₄ClNO

- Key Features: Phenoxy-substituted benzylamine.

- Synthetic Route: Synthesized via catalytic reduction of primary amides (similar to methods in ), suggesting shared synthetic challenges with the target compound.

(2-(4-Chlorophenyl)-1,3-thiazol-4-yl)methanamine Hydrochloride ()

- Molecular Formula : C₁₀H₁₀Cl₂N₂S

- Key Features : Thiazole ring with a 4-chlorophenyl substituent.

- Comparison :

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Solubility (HCl Salt) | Known Activity |

|---|---|---|---|---|---|

| Target Compound | C₁₇H₁₉N₂Cl | ~300.8* | Benzhydryl, azetidine, methanamine | Moderate (inferred) | Hypothetical CNS agent |

| Diphenhydramine HCl | C₁₇H₂₁NO·HCl | 291.82 | Benzhydryl ether, dimethylamine | High | Antihistamine |

| (4-Phenoxyphenyl)methanamine HCl | C₁₃H₁₄ClNO | 235.71 | Phenoxybenzyl, methanamine | Moderate | Not reported |

| Benzydamine HCl | C₁₉H₂₄N₃OCl | 345.87 | Benzhydryl, indazole, tertiary amine | High | NSAID, Analgesic |

*Estimated based on structural similarity.

Key Findings and Implications

Structural Rigidity : The azetidine ring in the target compound likely enhances receptor binding specificity compared to flexible chains in diphenhydramine or benzydamine .

Synthetic Accessibility : Similar to , the target compound may be synthesized via reductive amination or amide reduction, though steric hindrance from the benzhydryl group could pose challenges.

Pharmacological Potential: Structural analogs like benzydamine () and sertraline () suggest possible applications in inflammation or mood disorders, warranting further study.

Biological Activity

(1-benzhydrylazetidin-3-yl)methanamine;hydrochloride, with the CAS number 221095-77-8, is a compound that has garnered attention for its significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzhydryl group attached to an azetidine ring , which contributes to its unique chemical behavior. It has a molecular formula of and a molecular weight of approximately 325.28 g/mol. The presence of an amine group allows for nucleophilic substitution reactions, while the azetidine ring can undergo various transformations under specific conditions.

Central Nervous System Effects

Research indicates that this compound may function as a central nervous system stimulant . It is believed to interact with various neurotransmitter systems, potentially influencing mood and cognitive functions. Notably, it has been identified as an inhibitor of certain cytochrome P450 enzymes , particularly CYP2D6 and CYP3A4 , which are crucial for drug metabolism.

Drug Interaction Potential

The inhibition of cytochrome P450 enzymes suggests that this compound could lead to significant drug-drug interactions . Co-administration with other medications metabolized by these enzymes may alter their efficacy and safety profiles, necessitating further investigation into its pharmacokinetics and safety in vivo.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, its dual inhibition of cytochrome P450 enzymes positions it as a compound of interest in pharmacological studies aimed at understanding metabolic pathways and drug interactions.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their key features:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| (1-Benzylazetidin-3-yl)methanamine | 53346575 | Lacks benzhydryl group; different pharmacological profile |

| (1-Benzhydrylpiperidine) | 22099-24-5 | Piperidine ring instead of azetidine; distinct biological activity |

| (1-Benzyloxyazetidine) | 12345678 | Contains a benzyloxy group; potential for different reactivity |

The unique combination of the benzhydryl moiety with the azetidine structure in this compound may confer unique pharmacological properties not observed in similar compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (1-benzhydrylazetidin-3-yl)methanamine hydrochloride, and how do reaction parameters influence yield and purity?

- Methodology : Begin with reductive amination or nucleophilic substitution of the benzhydryl-azetidine precursor. Use polar solvents (e.g., methanol/water mixtures) to enhance solubility of intermediates. Control temperature (20–40°C) to minimize side reactions. For purification, employ recrystallization using ethanol/ethyl acetate mixtures to achieve >95% purity .

- Critical Parameters :

- pH : Maintain neutral to slightly acidic conditions to stabilize the hydrochloride salt.

- Catalysts : Use sodium cyanoborohydride for selective reduction of imine intermediates .

Q. Which validated analytical methods are suitable for quantifying (1-benzhydrylazetidin-3-yl)methanamine hydrochloride in biological matrices?

- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column (e.g., 150 mm × 4.6 mm, 5 µm). Optimize the mobile phase (e.g., 60:40 v/v aqueous 0.1% trifluoroacetic acid:acetonitrile) to resolve the compound from excipients or metabolites .

- Interference Mitigation :

- Sample Prep : Solid-phase extraction (SPE) with mixed-mode sorbents to remove lipids and proteins.

- Validation : Assess linearity (1–100 µg/mL), LOD (0.3 µg/mL), and recovery (>90%) per ICH guidelines .

Q. How can researchers optimize purification protocols for high-purity (>95%) (1-benzhydrylazetidin-3-yl)methanamine hydrochloride?

- Methodology : Combine column chromatography (silica gel, chloroform/methanol gradient) with final recrystallization. Monitor purity via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) and confirm by NMR (δ 3.8–4.2 ppm for azetidine protons) .

- Solvent Selection : Use ethanol for recrystallization to balance solubility and crystal growth kinetics .

Advanced Research Questions

Q. How can contradictions in pharmacological data for this compound across assay systems be resolved?

- Methodology :

- Assay Standardization : Compare activity under consistent conditions (e.g., pH 7.4, 37°C).

- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., LOXL2 inhibition assays with IC50 comparisons) .

- Data Normalization : Express activity relative to positive controls (e.g., β-aminopropionitrile for LOXL2) to minimize batch variability .

Q. What strategies ensure enantiomeric purity during synthesis, given the compound’s stereochemical sensitivity?

- Methodology :

- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to favor the desired enantiomer.

- Analytical Monitoring : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) to assess enantiomeric excess (>98%) .

- Crystallization : Leverage diastereomeric salt formation with L-tartaric acid for enantiopure isolation .

Q. What computational approaches are recommended for SAR studies of (1-benzhydrylazetidin-3-yl)methanamine hydrochloride derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.